N-butylpyrrolidine-2-carboxamide hydrochloride
Overview
Description
N-butylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a butyl group, making it a valuable substance for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butylpyrrolidine-2-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid, facilitating the formation of the amide bond . Non-catalytic methods may involve direct amidation under mild conditions, using reagents like ammonium salts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the activation of carboxylic acids, followed by the addition of butylamine to form the desired amide. The hydrochloride salt is then obtained by treating the amide with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
N-butylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or aminated derivatives .
Scientific Research Applications
N-butylpyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-butylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-pyrrolidinecarboxamide hydrochloride
- N-Ethyl-2-pyrrolidinecarboxamide hydrochloride
- N-Propyl-2-pyrrolidinecarboxamide hydrochloride
Uniqueness
N-butylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific structure, which includes a butyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
N-butylpyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-6-11-9(12)8-5-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXHTJFPZVWWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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